5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
The compound 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group
Mechanism of Action
Target of Action
It is known that similar compounds with amino and sulfonamide functionalities have shown potential for interacting with biological targets .
Mode of Action
It is known that compounds with similar structures have been used in the development of small molecule therapeutics, particularly when incorporating functional groups with the potential to form electrostatic interactions with proteins and other targets .
Biochemical Pathways
It is known that compounds with similar structures have diverse biological activities against various human diseases .
Pharmacokinetics
It is known that similar compounds have been studied for their potential as therapeutic agents .
Result of Action
It is known that similar compounds have been evaluated for their anticancer activity .
Action Environment
It is known that similar compounds have been studied in various environments for their potential as therapeutic agents .
Biochemical Analysis
Cellular Effects
It’s known that compounds of a similar group exhibit a moderate effect primarily on the renal cancer cell lines
Molecular Mechanism
It’s known that it can exert its effects at the molecular level, including potential binding interactions with biomolecules
Metabolic Pathways
It’s known that it can interact with various enzymes or cofactors
Transport and Distribution
It’s known that it can interact with various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The fluorophenyl group is introduced via nucleophilic substitution reactions, and the sulfonyl group is added through sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-fluorophenyl)piperazin-1-yl]-[5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
- 5-(4-piperazin-1-yl)-2-aryloxazoles
- 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
Uniqueness
The uniqueness of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDOPMNBILSABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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